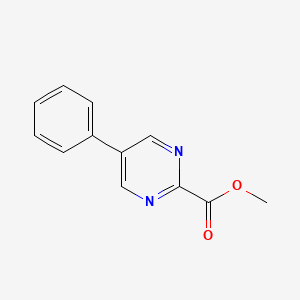
Methyl 5-phenylpyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-phenylpyrimidine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of Methyl 5-phenylpyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5-phenylpyrimidine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 5-phenylpyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 5-phenylpyrimidine-2-carboxylate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block in the synthesis of more complex molecules with potential pharmacological activities . In medicinal chemistry, pyrimidine derivatives are explored for their antiviral, anticancer, and antimicrobial properties . Additionally, this compound may be used in the development of new materials and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of Methyl 5-phenylpyrimidine-2-carboxylate depends on its specific application and the biological target. For example, some pyrimidine derivatives inhibit the activity of enzymes involved in DNA synthesis, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Methyl 5-phenylpyrimidine-2-carboxylate can be compared with other similar pyrimidine derivatives, such as:
Ethyl 5-phenylpyrimidine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-phenylpyrimidine-2-carboxylate: Similar but with the phenyl group at the 4-position instead of the 5-position.
Methyl 5-(4-methylphenyl)pyrimidine-2-carboxylate: Similar but with a methyl-substituted phenyl group.
These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C12H10N2O2 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
methyl 5-phenylpyrimidine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-13-7-10(8-14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
MLQACEWCNQUFBK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B13127732.png)



![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)
![2,4,7-Trichloropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13127754.png)

![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)
![6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13127784.png)





